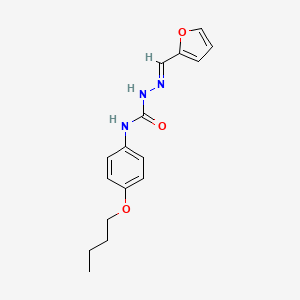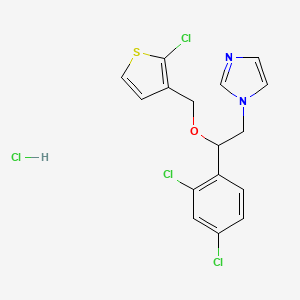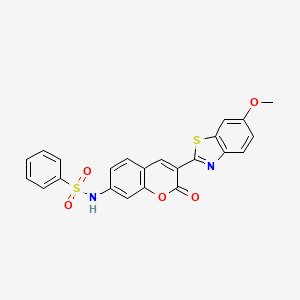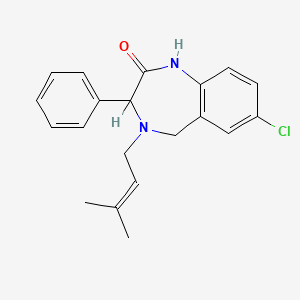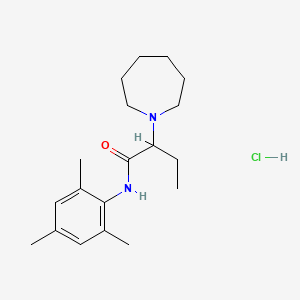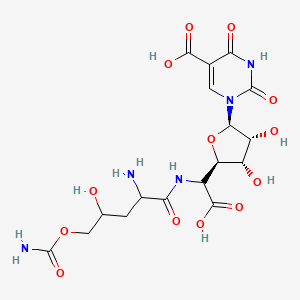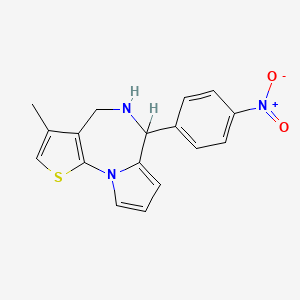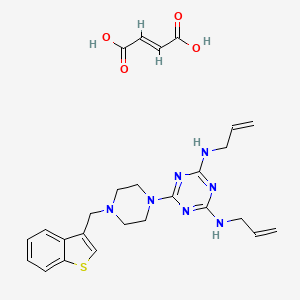
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a hydroxyphenyl group, dimethylamino groups, and a pentenone structure, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the hydroxyphenyl precursor, followed by the introduction of the pentenone moiety and the dimethylamino groups. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pentenone moiety can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme interactions and as a probe for biological pathways.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the dimethylamino groups can engage in electrostatic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
1-Penten-3-one: A simpler analog without the hydroxyphenyl and dimethylamino groups.
4-Hydroxyphenylacetone: Contains the hydroxyphenyl group but lacks the pentenone and dimethylamino groups.
N,N-Dimethylaminopropylamine: Contains the dimethylamino groups but lacks the hydroxyphenyl and pentenone moieties.
Uniqueness
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
97241-93-5 |
|---|---|
分子式 |
C16H26Cl2N2O2 |
分子量 |
349.3 g/mol |
IUPAC名 |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(4-hydroxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-17(2)11-14(12-18(3)4)16(20)10-7-13-5-8-15(19)9-6-13;;/h5-10,14,19H,11-12H2,1-4H3;2*1H/b10-7+;; |
InChIキー |
CMQLANAUSUWJIS-WRQJSNHTSA-N |
異性体SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC=C(C=C1)O.Cl.Cl |
正規SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC=C(C=C1)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


